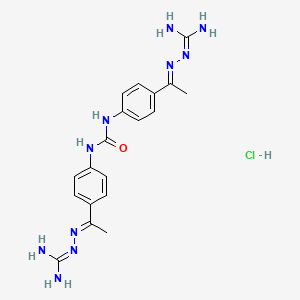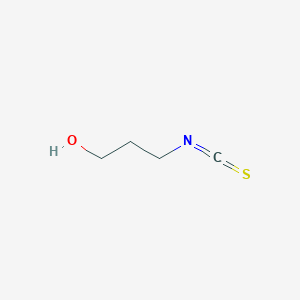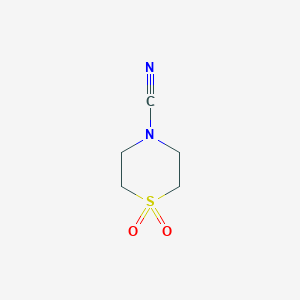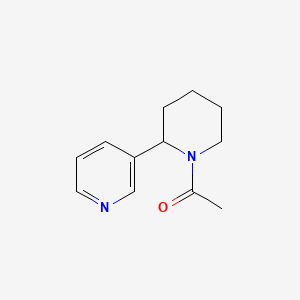![molecular formula C14H10N2O4S B14140997 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile CAS No. 89303-20-8](/img/structure/B14140997.png)
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is an organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-nitrobenzonitrile moiety. It is a solid compound with a melting point of approximately 200-202°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile typically involves multiple steps. One common method includes the nitration of a benzenesulfonyl derivative followed by a series of substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are typical.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Aplicaciones Científicas De Investigación
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Benzenesulfonyl)methyl]-4-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methyl-3-nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzenesulfonyl group.
Uniqueness
3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
89303-20-8 |
|---|---|
Fórmula molecular |
C14H10N2O4S |
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
3-(benzenesulfonylmethyl)-4-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-6-7-14(16(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2 |
Clave InChI |
RBQKNDFIHPFECP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)




![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)


![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
